
2-(1-Hydroxy-2-phenyl-1-benzylethyl)-1-methyl-1-(2-thienylmethyl)pyrrolidinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Hydroxy-2-phenyl-1-benzylethyl)-1-methyl-1-(2-thienylmethyl)pyrrolidinium iodide is a complex organic compound that belongs to the class of pyrrolidinium salts. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmacologically active agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-2-phenyl-1-benzylethyl)-1-methyl-1-(2-thienylmethyl)pyrrolidinium iodide typically involves multi-step organic reactions. One common method includes the alkylation of pyrrolidine with a thienylmethyl halide, followed by the introduction of the hydroxy-phenyl-benzylethyl group through a series of nucleophilic substitution reactions. The final step often involves the quaternization of the nitrogen atom with methyl iodide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxy-2-phenyl-1-benzylethyl)-1-methyl-1-(2-thienylmethyl)pyrrolidinium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxy group, forming a more saturated derivative.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Silver nitrate (AgNO3) for halide exchange
Major Products Formed
Oxidation: Formation of a ketone derivative
Reduction: Formation of a saturated derivative
Substitution: Formation of various halide salts
Scientific Research Applications
2-(1-Hydroxy-2-phenyl-1-benzylethyl)-1-methyl-1-(2-thienylmethyl)pyrrolidinium iodide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxy-2-phenyl-1-benzylethyl)-1-methyl-1-(2-thienylmethyl)pyrrolidinium iodide involves its interaction with specific molecular targets. The hydroxy group and the pyrrolidinium moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also influence various signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Hydroxy-2-phenyl-1-benzylethyl)-1-methylpyrrolidinium chloride
- 2-(1-Hydroxy-2-phenyl-1-benzylethyl)-1-methyl-1-(2-furylmethyl)pyrrolidinium iodide
Uniqueness
Compared to similar compounds, 2-(1-Hydroxy-2-phenyl-1-benzylethyl)-1-methyl-1-(2-thienylmethyl)pyrrolidinium iodide is unique due to the presence of the thienylmethyl group, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new molecules with specific desired activities.
Properties
CAS No. |
79820-07-8 |
|---|---|
Molecular Formula |
C25H30INOS |
Molecular Weight |
519.5 g/mol |
IUPAC Name |
2-[1-methyl-1-(thiophen-2-ylmethyl)pyrrolidin-1-ium-2-yl]-1,3-diphenylpropan-2-ol;iodide |
InChI |
InChI=1S/C25H30NOS.HI/c1-26(20-23-14-9-17-28-23)16-8-15-24(26)25(27,18-21-10-4-2-5-11-21)19-22-12-6-3-7-13-22;/h2-7,9-14,17,24,27H,8,15-16,18-20H2,1H3;1H/q+1;/p-1 |
InChI Key |
WOMRIBPCMKVQFD-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCCC1C(CC2=CC=CC=C2)(CC3=CC=CC=C3)O)CC4=CC=CS4.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


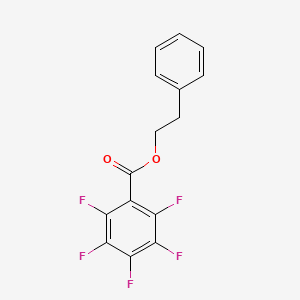
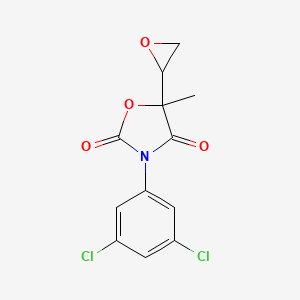
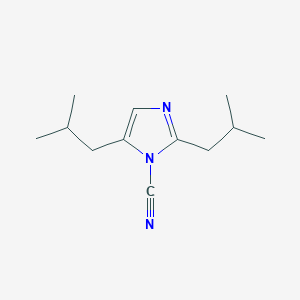
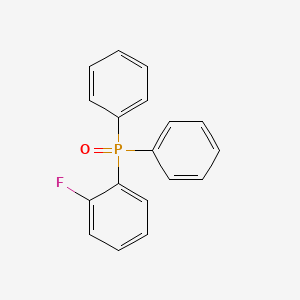
![2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane](/img/structure/B14414999.png)
![Benzenecarbothioamide, N-[(1R)-1-phenylethyl]-](/img/structure/B14415004.png)
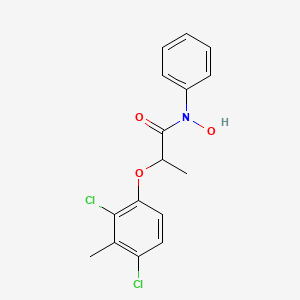
![N-6-Oxabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine](/img/structure/B14415010.png)
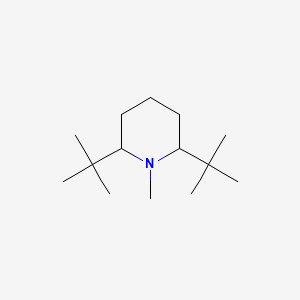
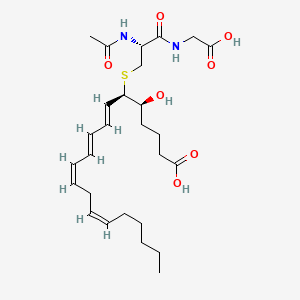
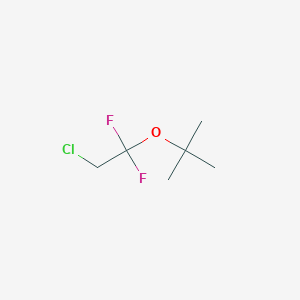
![(4E)-4-[(2-Aminoethyl)imino]pentan-2-one](/img/structure/B14415027.png)
![N-(2-Methylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14415033.png)

